

# Benchmarking Tolperisone: A Cost-Effectiveness Comparison with Newer Muscle Relaxants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tolperisone**

Cat. No.: **B1682978**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of **Tolperisone** against a selection of newer centrally acting skeletal muscle relaxants. By presenting experimental data, detailed methodologies, and visual representations of key biological and procedural pathways, this document aims to inform research, clinical development, and pharmacoeconomic assessments.

## Comparative Efficacy and Safety

The following tables summarize quantitative data from clinical trials, offering a comparative view of the efficacy and safety profiles of **Tolperisone** and newer alternatives such as Carisoprodol, Metaxalone, and Chlorzoxazone.

Table 1: Efficacy of **Tolperisone** and Newer Muscle Relaxants in Acute Musculoskeletal Pain

| Efficacy Parameter           | Tolperisone                                                                     | Carisoprodol                                                                                      | Metaxalone                                                                            | Chlorzoxazone                                                                                       |
|------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Primary Indication           | Post-stroke spasticity, muscle spasm associated with musculoskeletal conditions | Discomfort associated with acute, painful musculoskeletal conditions[1]                           | Adjunct to rest and physical therapy for acute, painful musculoskeletal conditions[2] | Symptomatic treatment of muscle spasms and pain associated with acute musculoskeletal conditions[3] |
| Pain Reduction (vs. Placebo) | Statistically significant reduction in pain scores[4][5][6]                     | Statistically significant improvement in patient-rated relief from starting backache[7][8]        | Statistically significant improvement in palpable muscle spasm and range of motion[9] | In combination with ibuprofen, showed superior pain reduction compared to ibuprofen alone[2]        |
| Functional Improvement       | Significant improvement in functional assessments[6]                            | Improved functional status as measured by the Roland-Morris Disability Questionnaire (RMDQ)[7][8] | Improvement in range of motion[9]                                                     | Improvement in mobility                                                                             |
| Onset of Action              | Not explicitly stated in reviewed trials                                        | Onset of moderate or marked improvement at 3 days compared to 6 days with placebo[7][8]           | Average of 2.5 days for improvement[10]                                               | Not explicitly stated in reviewed trials                                                            |

Table 2: Safety and Tolerability Profile

| Adverse Event (%)       | Tolperisone (150-600 mg/day)                              | Carisoprodol (1000-1400 mg/day)       | Metaxalone (3200 mg/day)                                        | Chlorzoxazone (750-3000 mg/day)                             |
|-------------------------|-----------------------------------------------------------|---------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------|
| Drowsiness/Somnolence   | 1.2% (vs. 2.6% placebo)[4][5]                             | 13-17%[11]                            | Less sedating than other muscle relaxants[12]                   | Common side effect[13]                                      |
| Dizziness               | Not reported as a frequent adverse event[4][5]            | 7-8%[11]                              | Not reported as a frequent adverse event[9]                     | Common side effect[13]                                      |
| Headache                | 7.1% (vs. 3.8% placebo)[4][5]                             | 3-5%[11]                              | Not reported as a frequent adverse event[9]                     | Common side effect[13]                                      |
| Gastrointestinal Issues | Diarrhea: 2.4% (vs. 0% placebo)[4][5]                     | Nausea, vomiting, dyspepsia (<1%)[14] | Not reported as a frequent adverse event[9]                     | Gastritis, stomach pain reported in combination therapy[10] |
| Serious Adverse Events  | No serious adverse events reported in recent trials[4][5] | Potential for abuse and dependence[1] | Rare instances of hemolytic anemia, leukopenia, and jaundice[9] | Rare but potentially fatal hepatotoxicity[13][15]           |

## Cost-Effectiveness Analysis

A definitive cost-effectiveness comparison of **Tolperisone** with newer muscle relaxants is challenging due to a lack of direct head-to-head pharmacoeconomic studies employing metrics such as Quality-Adjusted Life Years (QALY) and Incremental Cost-Effectiveness Ratio (ICER). However, a qualitative assessment can be made by integrating available pricing information with the efficacy and safety data presented.

**Tolperisone**, being an older drug, is generally available in cost-effective generic formulations. One study noted that the cost of **tolperisone** treatment was half that of baclofen[16]. In

contrast, some newer muscle relaxants like metaxalone can be more expensive, and insurance coverage may be limited due to the availability of cheaper alternatives[17]. The price of generic metaxalone is in the range of

0.10–0.10–

0.20 per tablet, while brand-name versions can be significantly more expensive at

2.00–2.00–

3.50 per tablet[17]. Carisoprodol and chlorzoxazone are also available as generics, which influences their cost-effectiveness.

A comprehensive cost-effectiveness model would need to consider not only the direct drug acquisition cost but also the indirect costs associated with treatment failures, adverse events, and the need for additional medical interventions. For instance, the lower incidence of sedation with **Tolperisone** could translate to lower societal costs related to productivity loss and accidents[4][5]. Conversely, the potential for abuse with carisoprodol or the risk of rare but serious adverse events with chlorzoxazone could lead to significant downstream costs[1][13].

## Experimental Protocols

### 1. **Tolperisone** in Acute Muscle Spasm of the Back (Adapted from NCT03802565 - STAR Study)[4][5]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participant Population: Adults (18–65 years) with acute, painful muscle spasm of the lower back.
- Intervention: Patients were randomized to receive **Tolperisone** (50, 100, 150, or 200 mg three times daily) or a matching placebo for 14 days.
- Primary Efficacy Endpoint: Patient-rated pain "right now" on a Numeric Rating Scale (NRS) on Day 14.
- Secondary Efficacy Endpoints:

- Roland-Morris Disability Questionnaire (RMDQ).
- Patient's Global Impression of Change (PGIC).
- Clinician's Global Impression of Change (CGIC).
- Time to symptom improvement.
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

## 2. Carisoprodol in Acute Lower-Back Spasm (Adapted from a placebo-controlled trial)[7][8]

- Study Design: A 7-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participant Population: Patients with acute, painful muscle spasm of the lower back.
- Intervention: Patients were randomly assigned to treatment with carisoprodol 250 mg tablets or matching placebo tablets, administered three times daily and at bedtime.
- Co-Primary Efficacy Endpoints (on Day 3):
  - Patient-rated global impression of change (5-point scale).
  - Patient-rated relief from starting backache (5-point scale).
- Secondary Endpoints:
  - Roland-Morris Disability Questionnaire (RMDQ).
  - Time to symptom improvement.
  - Patient-rated medication helpfulness.
  - Physician assessment of range of motion.
- Safety Assessments: Monitoring of adverse events and vital signs.

### 3. Metaxalone in Acute Low Back Pain (Adapted from a double-blind study)[9]

- Study Design: A double-blind, placebo-controlled study.
- Participant Population: Patients with low-back pain and restricted range of motion.
- Intervention: Patients received either metaxalone (two tablets, four times a day) or a placebo for seven days.
- Efficacy Assessment:
  - Palpable muscle spasm.
  - Range of motion.
- Safety Assessments: Laboratory work including white blood cell counts.

### 4. Chlorzoxazone in Acute Musculoskeletal Pain (Adapted from a comparative study)[18]

- Study Design: A randomized, open-label, parallel-group study.
- Participant Population: Patients with acute musculoskeletal pain.
- Intervention: Patients were randomized to receive either thiocolchicoside (8 mg) or chlorzoxazone (500 mg) orally, three times daily for 7 days.
- Primary Outcome Measure: Change in pain intensity from baseline to Day 7, assessed using a Visual Analog Scale (VAS).
- Secondary Outcome Measures:
  - Percentage reduction in pain intensity.
  - Incidence of adverse events.
- Statistical Analysis: Independent samples t-test for the primary outcome and Chi-square test for secondary outcomes.

# Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Tolperisone**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Cost-Effectiveness.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Summary health economic findings from main trial - Stratified primary care for adults with musculoskeletal pain: the STarT MSK research programme including RCTs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tolperisone for the Treatment of Acute Muscle Spasm of the Back: Results from the Dose-Ranging Phase 2 STAR Study (NCT03802565) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy and tolerance of repeated oral doses of tolperisone hydrochloride in the treatment of painful reflex muscle spasm: results of a prospective placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 8. Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aanos.org [aanos.org]
- 10. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 11. cdn.who.int [cdn.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tolperisone - Wikipedia [en.wikipedia.org]
- 15. wjpmr.com [wjpmr.com]
- 16. goodrx.com [goodrx.com]
- 17. drugpatentwatch.com [drugpatentwatch.com]
- 18. nepjol.info [nepjol.info]

- To cite this document: BenchChem. [Benchmarking Tolperisone: A Cost-Effectiveness Comparison with Newer Muscle Relaxants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682978#benchmarking-the-cost-effectiveness-of-tolperisone-against-newer-muscle-relaxants>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)